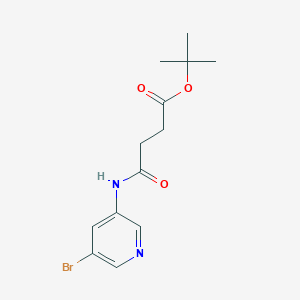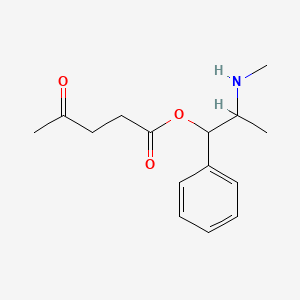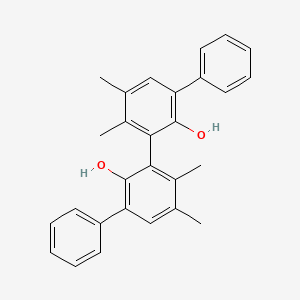
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is a complex organic compound characterized by multiple phenyl and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through Friedel-Crafts alkylation, followed by hydroxylation and methylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. The compound’s phenyl rings can interact with hydrophobic regions of proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-trimethylphenol: Shares similar structural features but lacks the additional phenyl groups.
2,6-dimethylphenol: Similar hydroxyl and methyl groups but fewer phenyl rings.
4-hydroxy-3,5-dimethylphenyl: Contains hydroxyl and methyl groups but differs in the position of substituents.
Uniqueness
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is unique due to its multiple phenyl and hydroxyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications that simpler compounds cannot achieve.
Propriétés
Formule moléculaire |
C28H26O2 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol |
InChI |
InChI=1S/C28H26O2/c1-17-15-23(21-11-7-5-8-12-21)27(29)25(19(17)3)26-20(4)18(2)16-24(28(26)30)22-13-9-6-10-14-22/h5-16,29-30H,1-4H3 |
Clé InChI |
XSBYASSGEDSYNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C3=CC=CC=C3)C)C)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


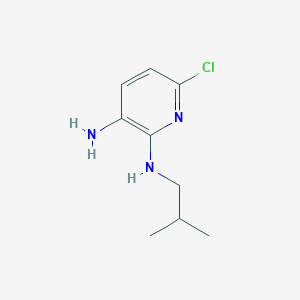

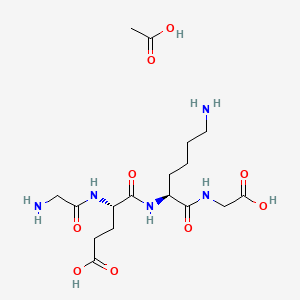
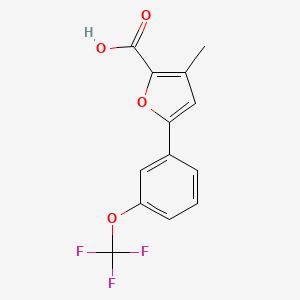
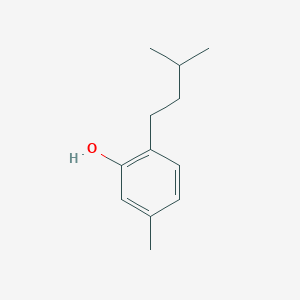
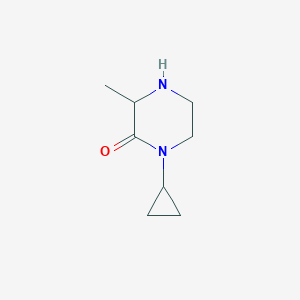
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
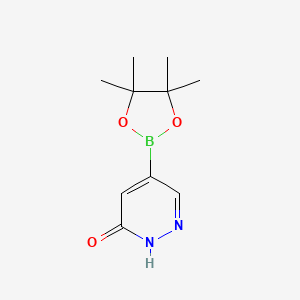

![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)
